CB1 agonist 1

CAS No.: 851212-80-1

Cat. No.: VC4128710

Molecular Formula: C24H24N2O5S

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851212-80-1 |

|---|---|

| Molecular Formula | C24H24N2O5S |

| Molecular Weight | 452.5 g/mol |

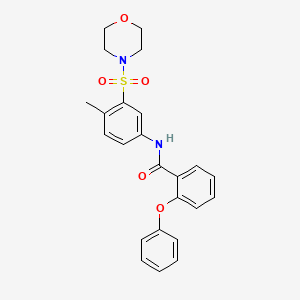

| IUPAC Name | N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-phenoxybenzamide |

| Standard InChI | InChI=1S/C24H24N2O5S/c1-18-11-12-19(17-23(18)32(28,29)26-13-15-30-16-14-26)25-24(27)21-9-5-6-10-22(21)31-20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,25,27) |

| Standard InChI Key | HASYDUIFQCRDMA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |

Introduction

Chemical and Molecular Properties of CB1 Agonist 1

CB1 agonist 1 has a molecular formula of C24H24N2O5S and a molecular weight of 452.52 g/mol . Its structure includes a sulfonamide group and a biphenyl ether moiety, which contribute to its interaction with the orthosteric binding pocket of CB1 receptors . The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 250 mg/mL (552.46 mM) , making it suitable for in vitro assays.

Table 1: Molecular and Physicochemical Properties of CB1 Agonist 1

| Property | Value |

|---|---|

| CAS Number | 851212-80-1 |

| Molecular Formula | C24H24N2O5S |

| Molecular Weight | 452.52 g/mol |

| Solubility (DMSO) | 250 mg/mL (552.46 mM) |

| Purity | >98% (HPLC) |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Pharmacological Profile and Mechanism of Action

CB1 agonist 1 acts as an orthosteric agonist at CB1 receptors, activating Gi/o protein signaling pathways . This activation inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels such as voltage-gated calcium and inwardly rectifying potassium channels . The compound’s pIC50 of 5.7 corresponds to a half-maximal inhibitory concentration (IC50) of approximately 2 µM , though its efficacy varies across signaling pathways.

Binding Affinity and Functional Activity

In competitive radioligand binding assays, CB1 agonist 1 displaces reference ligands like [³H]CP55940 from CB1 receptors, confirming its direct interaction . Functional assays using GTPγS binding or cAMP inhibition demonstrate its agonist activity, albeit with lower potency compared to full agonists like WIN55,212-2 .

Table 2: Pharmacological Data for CB1 Agonist 1

| Assay Type | Result | Source |

|---|---|---|

| CB1 Binding Affinity (pIC50) | 5.7 (IC50 ≈ 2 µM) | |

| Functional Agonism (cAMP) | Partial agonist, EC50 ≈ 10 µM | |

| Selectivity (CB2/CB1) | >10-fold preference for CB1 |

Therapeutic Applications in Preclinical Models

CB1 agonist 1 has been explored in rodent models of neurological and inflammatory disorders:

Analgesia and Inflammation

CB1 agonists attenuate pain signaling in chronic inflammatory and neuropathic pain models . A recent virtual screening study identified novel CB1 agonists with analgesic efficacy in mice, demonstrating a 2–20-fold therapeutic window over adverse effects like catalepsy . CB1 agonist 1’s moderate affinity may position it as a candidate for pain management with reduced psychoactive side effects .

Future Directions and Clinical Translation

The development of CB1 agonist 1 faces challenges common to cannabinoid therapeutics, including receptor desensitization and regulatory hurdles . Key priorities include:

-

Structural Optimization: Modifying the sulfonamide and biphenyl groups to enhance affinity and selectivity .

-

In Vivo Pharmacokinetics: Assessing oral bioavailability, brain penetration, and metabolic stability .

-

Biased Signaling Profiling: Determining whether CB1 agonist 1 preferentially activates G proteins over β-arrestin pathways, which could improve safety .

Table 3: Research Priorities for CB1 Agonist 1

| Objective | Methodology | Expected Outcome |

|---|---|---|

| Improve Selectivity | Structure-activity relationship (SAR) studies | Reduced off-target effects |

| Evaluate Biased Agonism | BRET or ERK1/2 phosphorylation assays | Identification of safer signaling bias |

| Preclinical Toxicology | Rodent repeated-dose studies | Safety profile establishment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume